![molecular formula C24H29NO5 B14309342 Diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate CAS No. 110314-88-0](/img/structure/B14309342.png)
Diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate is an organic compound with a complex structure that includes ester and amine functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl malonate is converted into its enolate ion by reaction with sodium ethoxide in ethanol. The enolate ion then reacts with an alkyl halide to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amines.
Applications De Recherche Scientifique
Diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A precursor in the synthesis of diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate.
Diethyl fumarate: Shares similar ester functional groups but differs in its overall structure and reactivity.
Diethyl ether: A simpler ether compound with different chemical properties and applications.
Uniqueness
This compound is unique due to its combination of ester and amine functional groups, which provide diverse reactivity and potential for various applications in research and industry .
Propriétés
| 110314-88-0 | |
Formule moléculaire |
C24H29NO5 |
Poids moléculaire |
411.5 g/mol |
Nom IUPAC |
diethyl 2-[2-(dibenzylamino)ethyl]-3-oxobutanedioate |
InChI |
InChI=1S/C24H29NO5/c1-3-29-23(27)21(22(26)24(28)30-4-2)15-16-25(17-19-11-7-5-8-12-19)18-20-13-9-6-10-14-20/h5-14,21H,3-4,15-18H2,1-2H3 |
Clé InChI |
XDZGIXIWXIQZRK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCN(CC1=CC=CC=C1)CC2=CC=CC=C2)C(=O)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


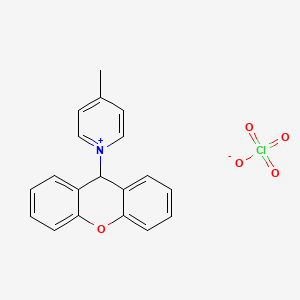
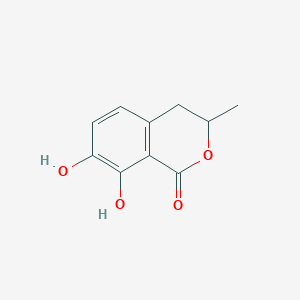
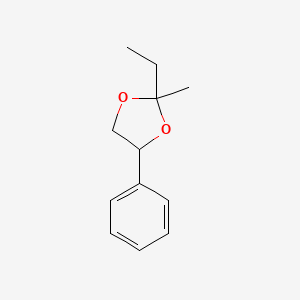

![3-(Chloromethyl)bicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B14309282.png)
![{[(2-Oxocyclohexylidene)methyl]amino}acetonitrile](/img/no-structure.png)
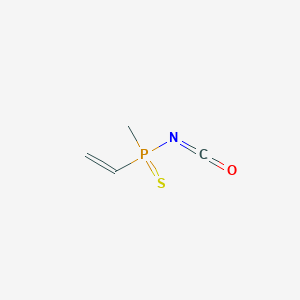
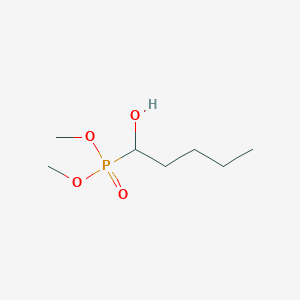


![1-Methyl-4-(2-methylthiiran-2-yl)-7-thiabicyclo[4.1.0]heptane](/img/structure/B14309335.png)
